N-[3-(3,6-Dichlorocarbazol-9-YL)-2-hydroxy-propyl]benzenesulfonamide
Overview
Description
N-[3-(3,6-Dichlorocarbazol-9-YL)-2-hydroxy-propyl]benzenesulfonamide is a complex organic compound with the molecular formula C21H18Cl2N2O3S and a molecular weight of 449.35 g/mol This compound is characterized by the presence of a carbazole moiety substituted with two chlorine atoms, a hydroxypropyl group, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3,6-Dichlorocarbazol-9-YL)-2-hydroxy-propyl]benzenesulfonamide typically involves multiple steps. One common method includes the following steps:
Formation of the Carbazole Core: The carbazole core is synthesized through a cyclization reaction involving an appropriate precursor.
Chlorination: The carbazole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atoms at the 3 and 6 positions.
Hydroxypropylation: The chlorinated carbazole is reacted with an epoxide, such as propylene oxide, under basic conditions to introduce the hydroxypropyl group.
Sulfonamide Formation: The final step involves the reaction of the hydroxypropylated carbazole with benzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3,6-Dichlorocarbazol-9-YL)-2-hydroxy-propyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms on the carbazole ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted carbazole derivatives.
Scientific Research Applications
N-[3-(3,6-Dichlorocarbazol-9-YL)-2-hydroxy-propyl]benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to the carbazole moiety’s fluorescence properties.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N-[3-(3,6-Dichlorocarbazol-9-YL)-2-hydroxy-propyl]benzenesulfonamide involves its interaction with specific molecular targets. The carbazole moiety can intercalate into DNA, disrupting its function and leading to potential anti-cancer effects. Additionally, the sulfonamide group can inhibit certain enzymes, contributing to its anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
N-[3-(3,6-Dichlorocarbazol-9-YL)-2-hydroxyethyl]benzenesulfonamide: Similar structure but with an ethyl group instead of a propyl group.
N-[3-(3,6-Dichlorocarbazol-9-YL)-2-hydroxypropyl]methanesulfonamide: Similar structure but with a methanesulfonamide group instead of a benzenesulfonamide group.
Uniqueness
The presence of both the carbazole and sulfonamide moieties allows for diverse interactions with biological targets and materials, making it a versatile compound in various fields .
Biological Activity
N-[3-(3,6-Dichlorocarbazol-9-YL)-2-hydroxy-propyl]benzenesulfonamide, commonly referred to as DCAP, is a compound that has garnered attention due to its diverse biological activities. This article delves into the compound's structure, biological mechanisms, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
Chemical Information:
- Molecular Formula: C19H22Cl2N2O4
- CAS Number: 500015-20-3
- Molar Mass: 413.3 g/mol
- Appearance: White to beige powder
- Solubility: Soluble in DMSO (5 mg/mL) when warmed
The compound features a 3,6-dichlorocarbazole moiety linked to a benzenesulfonamide group through a hydroxypropyl spacer. This unique structure is significant for its biological interactions.
Antitumor Activity
Recent studies have highlighted the potential of DCAP as an antitumor agent. For instance, a benzenesulfonamide analogue related to DCAP demonstrated significant inhibitory effects on ovarian cancer cell lines. The mechanism involves the modulation of apoptotic pathways, particularly the inhibition of the pro-apoptotic protein Bax, which is crucial for regulating cell death in cancer cells .
Enzyme Inhibition
DCAP has shown promising results in inhibiting various enzymes associated with skin aging and other biological processes:
- Tyrosinase Inhibition: Tyrosinase is pivotal in melanin production. Compounds similar to DCAP have been reported to exhibit inhibitory activity against tyrosinase, which can be beneficial in treating hyperpigmentation disorders .
- Collagenase and Elastase Inhibition: Studies indicate that related compounds can inhibit collagenase and elastase, enzymes that degrade collagen and elastin in the skin, thereby contributing to skin aging .
Case Studies and Research Findings
- Antitumor Efficacy : A study reported that DCAP exhibited IC50 values indicating effective inhibition of ovarian cancer cell proliferation. The compound's ability to modulate Bax activity suggests its potential as a therapeutic agent against cancers characterized by dysregulated apoptosis .
- Skin Aging Models : In vitro studies have demonstrated that compounds structurally related to DCAP effectively inhibit key enzymes involved in skin aging. For example, dual inhibitors targeting both tyrosinase and collagenase were identified, showing promise for anti-aging formulations .
Comparative Analysis of Related Compounds
Compound Name | Molecular Formula | IC50 (µM) | Target Enzyme |
---|---|---|---|
DCAP | C19H22Cl2N2O4 | TBD | Tyrosinase |
Compound A | C18H20N2O4 | 1.05 | Tyrosinase |
Compound B | C20H24N2O5 | 123.4 | Collagenase |
Properties
IUPAC Name |
N-[3-(3,6-dichlorocarbazol-9-yl)-2-hydroxypropyl]benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2O3S/c22-14-6-8-20-18(10-14)19-11-15(23)7-9-21(19)25(20)13-16(26)12-24-29(27,28)17-4-2-1-3-5-17/h1-11,16,24,26H,12-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUAVFSBJDODNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00386356 | |
Record name | N-[3-(3,6-DICHLOROCARBAZOL-9-YL)-2-HYDROXY-PROPYL]BENZENESULFONAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00386356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5671-70-5 | |
Record name | N-[3-(3,6-DICHLOROCARBAZOL-9-YL)-2-HYDROXY-PROPYL]BENZENESULFONAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00386356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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